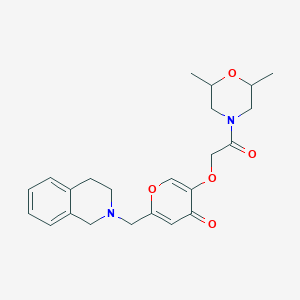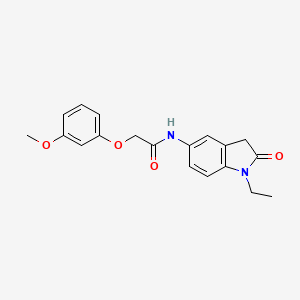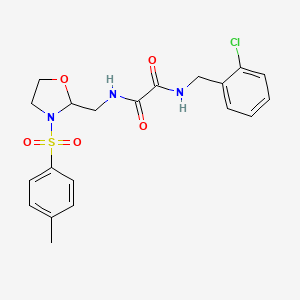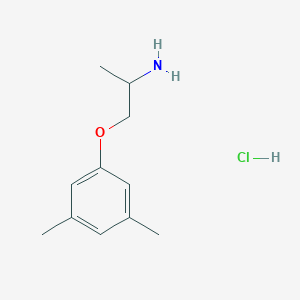
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-4H-pyran-4-one is an intriguing molecule due to its complex structure and potential applications across various scientific fields. This compound features a pyran-4-one ring system with significant functional groups that can be leveraged in synthetic chemistry and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-4H-pyran-4-one typically involves multi-step synthetic routes. A common approach might involve the preparation of the isoquinoline derivative followed by its alkylation. The morpholino group could be introduced in a separate step involving ether formation through nucleophilic substitution. Key reaction conditions include the use of strong bases for deprotonation steps, carefully controlled temperatures, and solvent systems that stabilize intermediates.
Industrial Production Methods
Industrial production could leverage similar synthetic strategies but optimized for scale. This often includes continuous flow chemistry techniques to ensure higher yield and purity, as well as the use of catalysts that can speed up reaction times. Key aspects involve ensuring consistent reaction conditions to avoid by-product formation and to maximize the efficiency of each synthetic step.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation at the pyran-4-one ring, potentially forming quinone-type structures.
Reduction: Reduction reactions might target the isoquinoline ring, potentially forming tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution can occur, particularly at the positions adjacent to the morpholino group or the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Typical reagents include sodium borohydride or hydrogen gas with palladium on carbon as a catalyst.
Substitution: Reagents like alkyl halides or sulfonates in the presence of bases like sodium hydride.
Major Products
Oxidation Products: Potentially quinones or carboxylic acids.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Varied ethers or amines depending on the nucleophiles used.
科学的研究の応用
This compound has diverse applications:
Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.
Biology: Potentially useful in the study of enzyme mechanisms or as a ligand in biochemical assays.
Medicine: Could be explored as a lead compound for drug development, particularly targeting neurological pathways.
Industry: Possible applications in materials science for the development of new polymers or as intermediates in chemical manufacturing processes.
作用機序
The exact mechanism of action of 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-4H-pyran-4-one would depend on its specific use:
Molecular Targets: May interact with enzymes or receptors in biological systems, potentially affecting cellular processes.
Pathways Involved: Could be involved in pathways related to neurotransmission or enzymatic catalysis, depending on structural analogs.
類似化合物との比較
Similar Compounds
2-((3,4-Dihydroisoquinolin-2-yl)methyl)pyran-4-one: - Lacks the morpholino group.
2-((3,4-Dihydroisoquinolin-2-yl)methyl)-5-(2-oxoethoxy)-4H-pyran-4-one: - Lacks the dimethylmorpholino substitution.
5-(2-(2,6-Dimethylmorpholino)-2-oxoethoxy)-4H-pyran-4-one: - Lacks the isoquinoline derivative.
Uniqueness
The presence of the morpholino group and the dihydroisoquinoline moiety makes 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-4H-pyran-4-one unique. This combination allows for diverse reactivity and potential interactions, broadening its application spectrum.
Hopefully, this sheds light on the depth and versatility of this intriguing compound!
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-16-10-25(11-17(2)30-16)23(27)15-29-22-14-28-20(9-21(22)26)13-24-8-7-18-5-3-4-6-19(18)12-24/h3-6,9,14,16-17H,7-8,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZSOJFLZXAKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733430.png)
![1'-(2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2733432.png)
![7-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2733433.png)


![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-phenylacetyl)sulfanyl]propanoate](/img/structure/B2733436.png)


![3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2733439.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2733441.png)
![2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2733445.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2733446.png)
![2-[2-(Methylsulfanyl)ethyl]aniline](/img/structure/B2733450.png)
